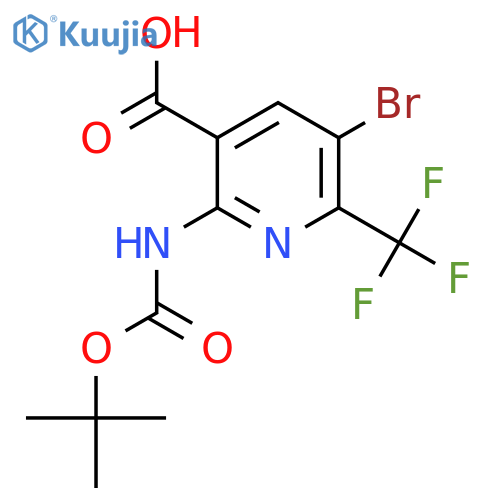

Cas no 2580239-35-4 (5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid)

2580239-35-4 structure

商品名:5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid

5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-27730447

- 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid

- 2580239-35-4

- 5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid

-

- インチ: 1S/C12H12BrF3N2O4/c1-11(2,3)22-10(21)18-8-5(9(19)20)4-6(13)7(17-8)12(14,15)16/h4H,1-3H3,(H,19,20)(H,17,18,21)

- InChIKey: CCPCKIRKGNMWHI-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=O)O)C(=NC=1C(F)(F)F)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 383.99325g/mol

- どういたいしつりょう: 383.99325g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 439

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 88.5Ų

5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27730447-0.25g |

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid |

2580239-35-4 | 95.0% | 0.25g |

$1078.0 | 2025-03-19 | |

| Enamine | EN300-27730447-1.0g |

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid |

2580239-35-4 | 95.0% | 1.0g |

$1172.0 | 2025-03-19 | |

| Enamine | EN300-27730447-5g |

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid |

2580239-35-4 | 5g |

$3396.0 | 2023-09-10 | ||

| Enamine | EN300-27730447-10g |

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid |

2580239-35-4 | 10g |

$5037.0 | 2023-09-10 | ||

| Enamine | EN300-27730447-0.05g |

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid |

2580239-35-4 | 95.0% | 0.05g |

$983.0 | 2025-03-19 | |

| Enamine | EN300-27730447-5.0g |

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid |

2580239-35-4 | 95.0% | 5.0g |

$3396.0 | 2025-03-19 | |

| Enamine | EN300-27730447-0.5g |

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid |

2580239-35-4 | 95.0% | 0.5g |

$1124.0 | 2025-03-19 | |

| Enamine | EN300-27730447-2.5g |

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid |

2580239-35-4 | 95.0% | 2.5g |

$2295.0 | 2025-03-19 | |

| Enamine | EN300-27730447-0.1g |

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid |

2580239-35-4 | 95.0% | 0.1g |

$1031.0 | 2025-03-19 | |

| Enamine | EN300-27730447-10.0g |

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid |

2580239-35-4 | 95.0% | 10.0g |

$5037.0 | 2025-03-19 |

5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

2580239-35-4 (5-bromo-2-{(tert-butoxy)carbonylamino}-6-(trifluoromethyl)pyridine-3-carboxylic acid) 関連製品

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2039-76-1(3-Acetylphenanthrene)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬